molecular formula C9H7NO2S B8647519 5-(m-Tolyl)-1,3,4-Oxathiazol-2-One CAS No. 23589-68-6

5-(m-Tolyl)-1,3,4-Oxathiazol-2-One

Cat. No. B8647519
CAS RN: 23589-68-6
M. Wt: 193.22 g/mol
InChI Key: QMSFYCPXMDVIRY-UHFFFAOYSA-N
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Patent
US04261728

Procedure details

m-Toluamide (116 g, 0.86 mol) and chlorocarbonylsulfenyl chloride (144 g, 1.1 mol, 28% excess) was heated to 100° C. in 400 ml of toluene, with stirring, for 5.5 hours. Cooling resulted in an orange solid. The solid, isolated by filtration, was dissolved in hot methylcyclohexane and decolorized. The light yellow product was recrystallized once from methylcyclohexane to give 76.05 g (45.8%) of white solid, m.p. 82.5°-84°.
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
144 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
45.8%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:10])[CH:6]=[CH:5][CH:4]=[C:3]([C:7]([NH2:9])=[O:8])[CH:2]=1.Cl[C:12]([S:14]Cl)=[O:13]>C1(C)C=CC=CC=1.CC1CCCCC1>[C:1]1([CH3:10])[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[O:8][C:12](=[O:13])[S:14][N:9]=2)[CH:2]=1

Inputs

Step One
Name
Quantity
116 g
Type
reactant
Smiles
C1(=CC(=CC=C1)C(=O)N)C
Name
Quantity
144 g
Type
reactant
Smiles
ClC(=O)SCl
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC1CCCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring, for 5.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooling
CUSTOM
Type
CUSTOM
Details
resulted in an orange solid
CUSTOM
Type
CUSTOM
Details
The solid, isolated by filtration
CUSTOM
Type
CUSTOM
Details
The light yellow product was recrystallized once from methylcyclohexane

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
C1(=CC(=CC=C1)C1=NSC(O1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 76.05 g
YIELD: PERCENTYIELD 45.8%
YIELD: CALCULATEDPERCENTYIELD 45.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.